1-(2,4-Dichlorophenyl)ethanone oxime
Overview
Description
“1-(2,4-Dichlorophenyl)ethanone oxime” is a chemical compound with the molecular formula C8H7Cl2NO . It is also known by other names such as “Ethanone, 1-(2,4-dichlorophenyl)-” and "2,4-Dichloroacetophenone" .
Synthesis Analysis
The synthesis of “1-(2,4-Dichlorophenyl)ethanone oxime” involves various chemical reactions. A patent describes a synthesis method involving the reaction of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol with imidazoles in the presence of dimethylformamide (DMF), imidazole, caustic soda flakes, and PEG600 .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichlorophenyl)ethanone oxime” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
“1-(2,4-Dichlorophenyl)ethanone oxime” participates in various chemical reactions, forming the basis for synthesizing more complex molecules. For instance, its reaction with hydrazine hydrate yields derivatives with potential antibacterial activity.
Physical And Chemical Properties Analysis
The molecular weight of “1-(2,4-Dichlorophenyl)ethanone oxime” is 189.039 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.
Scientific Research Applications
1. Biotransformation for Enantioselective Synthesis
- Application Summary: This compound is used in the biotransformation process for the highly enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole .
- Methods of Application: A bacterial strain, ZJPH1806, capable of the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone, to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity was isolated from a soil sample . The bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone was effectively transformed at relatively high conversion temperatures, along with glycerol as cosubstrate in coenzyme regeneration .
- Results or Outcomes: The asymmetric reduction of the substrate had reached 83.2% yield with an enantiomeric excess (ee) of greater than 99.9% at 2 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone .
2. Synthesis of Novel Oxime Ether Derivatives
- Application Summary: “1-(2,4-Dichlorophenyl)ethanone oxime” is used in the design and synthesis of novel oxime ether derivatives, which have been found to exhibit excellent bioactivities .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
3. Infrared Spectroscopy
- Application Summary: This compound is used in infrared spectroscopy studies .
- Methods of Application: The compound is prepared in a solution (10% in CCl4 for 3800-1340 CM-1, 5% in CS2 for 1340-400 CM-1) and the spectrum is measured using a DOW KBr FOREPRISM-GRATING instrument .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
4. Stereospecific Preparation
- Application Summary: “1-(2,4-Dichlorophenyl)ethanone oxime” is used in the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
5. Infrared Spectroscopy
- Application Summary: This compound is used in infrared spectroscopy studies .
- Methods of Application: The compound is prepared in a solution (10% in CCl4 for 3800-1340 CM-1, 5% in CS2 for 1340-400 CM-1) and the spectrum is measured using a DOW KBr FOREPRISM-GRATING instrument .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
6. Stereospecific Preparation
- Application Summary: “1-(2,4-Dichlorophenyl)ethanone oxime” is used in the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
Safety And Hazards
“1-(2,4-Dichlorophenyl)ethanone oxime” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection and washing thoroughly after handling .
properties
IUPAC Name |
(NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFUCIFLOLJFU-VZUCSPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323860 | |
Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728272 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dichlorophenyl)ethanone oxime | |
CAS RN |
71516-67-1 | |
Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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